Physical Property Head-to-Head: Aryl Bromide Ring (6-Bromo-2,3-difluorotoluene) Versus Benzylic Bromide Isomer (2,3-Difluorobenzyl Bromide): Density, Boiling Point, and Refractive Index Differentiation
6-Bromo-2,3-difluorotoluene is the aryl bromide isomer in which the bromine atom is directly attached to the aromatic ring at the 6-position. In contrast, 2,3-difluorobenzyl bromide (CAS 113211-94-2), an isomer sharing the same molecular formula C₇H₅BrF₂ and molecular weight (207.02 g·mol⁻¹), carries the bromine on the benzylic methyl group. This structural distinction produces measurable differences in three key physical properties that can be exploited for identity verification and purity assessment during incoming QC: (i) density—the target compound exhibits a density of 1.588 g·cm⁻³ at ambient temperature, versus 1.628 g·mL⁻¹ at 25 °C for the benzylic isomer ; (ii) boiling point—182.7 °C (760 mmHg) for the aryl bromide versus 190.5 °C (760 mmHg) for the benzylic bromide ; and (iii) refractive index (n20/D)—1.5105 versus 1.528 . A procurement team receiving a shipment can therefore use density measurement (Δ = –0.040 g·cm⁻³) or refractometry (Δ = –0.0175) to rapidly distinguish the correct isomer and reject any benzylic bromide contamination.
| Evidence Dimension | Density (g·cm⁻³ or g·mL⁻¹) |
|---|---|
| Target Compound Data | 1.588 g·cm⁻³ (predicted) |
| Comparator Or Baseline | 2,3-Difluorobenzyl bromide: 1.628 g·mL⁻¹ at 25 °C (lit.) |
| Quantified Difference | Δ = –0.040 g·cm⁻³ (target is 2.5% less dense) |
| Conditions | Ambient temperature; predicted value for target, experimentally determined (lit.) for comparator |
Why This Matters
QC laboratories can unequivocally verify the correct aryl bromide isomer upon receipt using a simple density or refractometry measurement, preventing costly downstream processing errors caused by isomer misidentification.
